3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Übersicht

Beschreibung

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a compound that is part of a class of chemicals known as amino acids, which are the building blocks of proteins. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amine functionality during chemical reactions.

Synthesis Analysis

The synthesis of related Boc-protected amino compounds has been reported in the literature. For instance, (R)-3-[(tert-Butoxycarbonyl)amino]piperidine was prepared from d-ornithine in a two-step process involving the conversion of N-Boc-protected 3-aminolactams into imido esters by O-alkylation, followed by hydrogenation to amines under mild conditions using a standard hydrogenation catalyst . Similarly, an improved synthesis method for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been described, which utilizes milder and more selective conditions, including both classical salt resolution and enzymatic approaches to achieve high selectivity .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids typically includes an amino group protected by the Boc group and a carboxylic acid moiety. The Boc group can be removed under acidic conditions, revealing the free amine which can then participate in further reactions, such as peptide bond formation.

Chemical Reactions Analysis

Boc-protected amino acids can be activated as their active esters in the presence of DMAP with tert-butyl carbonates (BOC-OX), which are prepared in situ by the reaction of X-OH and di-tert-butyl dicarbonate (BOC2O). This activation leads to the efficient formation of benzotriazinonyl esters, which are intermediates in reactions with primary and secondary amines to afford amides or peptides in good yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids like 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid are influenced by the protective group and the amino acid structure. The Boc group increases the steric bulk and provides chemical stability to the amino group, allowing for selective reactions at other sites of the molecule. The presence of the carboxylic acid group allows for the formation of active esters and subsequent amide or peptide bond formation. The specific physical properties such as melting point, solubility, and stability would depend on the exact structure of the compound and the conditions under which it is stored and used.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Synthesis

-

Scientific Field: Pharmaceutical Research

-

Scientific Field: Dipeptide Synthesis

- Application Summary : This compound is used in the synthesis of dipeptides .

- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

-

Scientific Field: Synthesis of GABAA receptor agonists, Piperidine derivatives, Selective TACE inhibitors, HDL-elevating agents, α-Sulfonyl hydroxamic acid derivatives, chemicals in the Iboga-alkaloid family

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGMOYBKKZJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646951 | |

| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

CAS RN |

368866-17-5 | |

| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

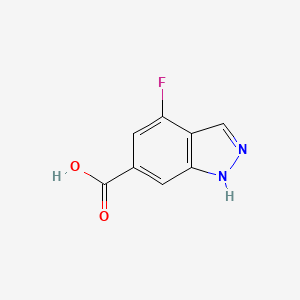

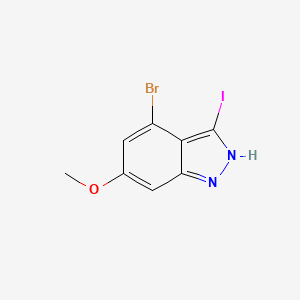

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)